2-chloro-N-(1-cyano-1-methylethyl)-N-methylacetamide
Overview
Description
2-chloro-N-(1-cyano-1-methylethyl)-N-methylacetamide is a useful research compound. Its molecular formula is C7H11ClN2O and its molecular weight is 174.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
Protein Synthesis Studies
A study examined the impact of various chloracetamides, including compounds similar to 2-chloro-N-(1-cyano-1-methylethyl)-N-methylacetamide, on protein synthesis. It was found that these compounds inhibited protein incorporation in an in vivo system but did not affect translation rates or specific polypeptide synthesis in an in vitro cell-free system, suggesting a selective action mechanism in protein synthesis (Deal, Reeves, Larkins, & Hess, 1980).
Chemical Synthesis
Another study focused on the synthesis of various compounds using chloroacetamides. This study demonstrated efficient methods to synthesize complex chemical structures, indicating the potential of chloroacetamides in facilitating the synthesis of various chemicals, including pharmaceuticals (Dawadi & Lugtenburg, 2011).
Environmental Impact
Research has been conducted on the formation of chloroacetonitrile and N,2-dichloroacetamide from chloroacetaldehyde and monochloramine in water. This study is crucial in understanding the environmental impact of chloroacetamides, highlighting their potential to form toxic byproducts in water treatment processes (Kimura, Komaki, Plewa, & Mariñas, 2013).
Herbicide Analysis
Chloroacetamides are extensively studied for their use as herbicides. Research on the metabolism of chloroacetamide herbicides in human and rat liver microsomes helps in understanding their bioactivity and potential risks, contributing to safer agricultural practices (Coleman, Linderman, Hodgson, & Rose, 2000).
Synthetic Chemistry
The synthesis of N-[chloro(dimethyl)silyl]-N-methylacetamide was achieved through a transsilylation reaction, as described in another study. This kind of research demonstrates the versatility of chloroacetamides in synthetic chemistry, enabling the creation of novel compounds (Lazareva & Nikonov, 2015).
Properties
IUPAC Name |
2-chloro-N-(2-cyanopropan-2-yl)-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O/c1-7(2,5-9)10(3)6(11)4-8/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMRZCNUPULPAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N(C)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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